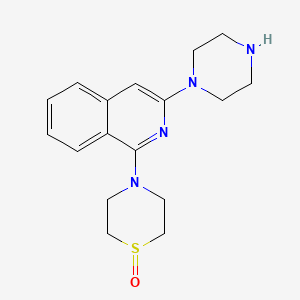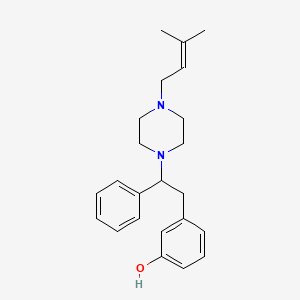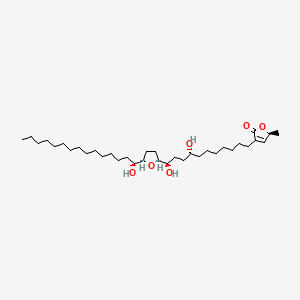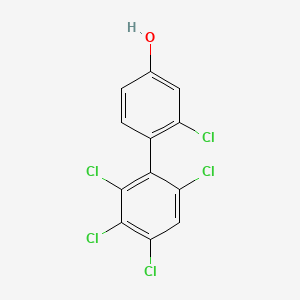
10-羟基康定-6-酮
描述
10-Hydroxycanthin-6-one is a compound of interest in the field of natural product chemistry, particularly for its presence in various plants and its potential biological activities. It belongs to the canthin-6-one class of alkaloids, noted for their varied pharmacological properties.
Synthesis Analysis
The synthesis of 10-Hydroxycanthin-6-one derivatives has been explored to enhance antimicrobial properties. Zhao et al. (2016) describe a series of ester derivatives of 10-Hydroxycanthin-6-one synthesized using a straightforward method. These derivatives exhibited significant antimicrobial activity, particularly against Fusarium graminearum and various bacterial strains, indicating the compound's potential as a lead for developing new antimicrobial agents (Zhao et al., 2016).
Molecular Structure Analysis
The molecular structure of 10-Hydroxycanthin-6-one derivatives has been characterized by various spectroscopic techniques including NMR, ESI-MS, FT-IR, UV, and elemental analysis, confirming the modifications and elucidating their structure-activity relationships.
Chemical Reactions and Properties
Li et al. (2020) developed a sensitive liquid chromatography tandem mass spectrometry method for the determination of 5-Hydroxy-4-methoxycanthin-6-one in rat plasma, which is structurally related to 10-Hydroxycanthin-6-one. This study highlights the compound's pharmacokinetics, suggesting moderate elimination half-life and low bioavailability, which are crucial for developing canthinone alkaloids as drugs (Li et al., 2020).
科学研究应用
抗菌应用:10-羟基康定-6-酮的酯衍生物对植物致病真菌和细菌表现出显着的抗菌活性,表明其作为开发新型抗菌剂的先导化合物的潜力 (Zhao 等人,2016)。此外,相关化合物 10-甲氧基康定-6-酮的季铵化衍生物显示出显着的抗菌活性,突出了开发天然杀菌剂和防腐剂的范围 (Li 等人,2019)。
抗癌应用:各种研究表明康定-6-酮生物碱(包括 10-羟基康定-6-酮)对不同癌细胞系的细胞毒性。这包括对人鼻咽癌和肝癌细胞系的细胞毒活性 (Jiang 和 Zhou,2008),以及卵巢癌细胞 (Jeong 等人,2018)。此外,已经合成并评估了 4-甲氧基-5-羟基康定-6-酮 的新型衍生物对人癌细胞系的抗增殖活性,表明其在癌症治疗中的潜力 (Dai 等人,2020)。
抗炎作用:另一种衍生物 4-甲氧基-5-羟基康定-6-酮 已在体外和体内表现出显着的抗炎作用,表明其对炎症性疾病具有潜在的治疗干预作用 (Fan 等人,2013)。该化合物有效减少了角叉菜胶诱导的大鼠足爪水肿和慢性关节炎的发展。
药代动力学和生物利用度研究:对包括 5-羟基-4-甲氧基康定-6-酮在内的康定酮生物碱的药代动力学和生物利用度的研究为进一步研究和应用这些化合物提供了有价值的信息 (Li 等人,2020)。
作用机制
Target of Action
10-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been found to target multiple inflammatory mediators . The compound has shown significant inhibitory effects on NO production . It also exhibits antimicrobial activity against several phytopathogenic fungi and bacteria .
Mode of Action
10-Hydroxycanthin-6-one interacts with its targets, primarily inflammatory mediators, to exert its therapeutic effects . It inhibits the production of nitric oxide (NO), a key inflammatory mediator . This interaction results in the suppression of inflammation, thereby potentially alleviating symptoms of chronic inflammatory diseases .
Biochemical Pathways
The major signaling pathways affected by 10-Hydroxycanthin-6-one include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in several chronic inflammatory diseases . By interacting with these pathways, 10-Hydroxycanthin-6-one can influence the immune response and potentially alleviate inflammation .
Pharmacokinetics
Its antimicrobial activity has been evaluated, suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 10-Hydroxycanthin-6-one’s action include the inhibition of NO production and antimicrobial activity against several pathogens . These effects suggest that 10-Hydroxycanthin-6-one could potentially be used in the treatment of chronic inflammatory diseases and infections .
生化分析
Biochemical Properties
10-Hydroxycanthin-6-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit enzyme inhibitory properties, affecting enzymes involved in amino acid biosynthesis and nitrogen metabolism . The compound interacts with various proteins, leading to alterations in their expression levels and activity. For instance, proteomic analysis has revealed that 10-Hydroxycanthin-6-one significantly interferes with the metabolism of amino acids, affecting nitrogen nutrients and disturbing normal physiological processes in fungi .
Cellular Effects
10-Hydroxycanthin-6-one influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound exhibits antifungal activity by inhibiting the growth of Fusarium oxysporum, a plant pathogen, through interference with amino acid biosynthesis and nitrogen metabolism pathways . Additionally, 10-Hydroxycanthin-6-one has demonstrated anticancer properties by inhibiting the proliferation of neoplastic cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of 10-Hydroxycanthin-6-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been shown to inhibit enzymes involved in key metabolic pathways, leading to disruptions in cellular processes . For example, it affects the expression of proteins involved in amino acid biosynthesis and nitrogen metabolism, ultimately leading to the death of pathogenic fungi . Additionally, 10-Hydroxycanthin-6-one’s anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Hydroxycanthin-6-one have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 10-Hydroxycanthin-6-one maintains its antifungal activity over extended periods, with significant inhibition of fungal growth observed even after prolonged exposure
Dosage Effects in Animal Models
The effects of 10-Hydroxycanthin-6-one vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antifungal and anticancer activities . At lower doses, 10-Hydroxycanthin-6-one effectively inhibits the growth of pathogenic fungi and cancer cells, while higher doses may lead to toxic or adverse effects. The threshold effects and potential toxicity of the compound at high doses need to be carefully evaluated to determine its safe and effective therapeutic dosage.
Metabolic Pathways
10-Hydroxycanthin-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that play critical roles in cellular metabolism. The compound has been shown to affect amino acid biosynthesis and nitrogen metabolism pathways, leading to disruptions in metabolic flux and alterations in metabolite levels . These interactions highlight the compound’s potential as a modulator of metabolic processes and its therapeutic applications in treating metabolic disorders.
Transport and Distribution
The transport and distribution of 10-Hydroxycanthin-6-one within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding the transport mechanisms and distribution patterns of 10-Hydroxycanthin-6-one is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 10-Hydroxycanthin-6-one plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell These localization patterns influence the compound’s interactions with biomolecules and its overall biological activity
属性
IUPAC Name |
12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLISVGXWLVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C4N2C(=O)C=CC4=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235475 | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86293-41-6 | |
| Record name | 10-Hydroxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86293-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086293416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC341583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of 10-Hydroxycanthin-6-one?
A1: 10-Hydroxycanthin-6-one, also known as Ervine, has been isolated from various plant sources, including:
- Simaba multiflora: This plant yielded both 10-Hydroxycanthin-6-one and its methoxy derivative, 10-methoxycanthin-6-one. []
- Hannoa chlorantha: This plant's root bark and tissue cultures were found to contain varying concentrations of 10-Hydroxycanthin-6-one depending on the sample origin and culture conditions. []
- Aerva lanata: This herb has been specifically studied for its alkaloid content, with 10-Hydroxycanthin-6-one being a key finding. [, ]
Q2: What is the antimicrobial activity of 10-Hydroxycanthin-6-one?
A2: While 10-Hydroxycanthin-6-one itself has not been extensively studied for its antimicrobial properties, a recent study investigated a series of its ester derivatives. [] This study found that some derivatives, particularly compound 7s, displayed significant antifungal activity against Fusarium graminearum and broad-spectrum antibacterial activity against Bacillus cereus, Bacillus subtilis, Ralstonia solanacearum, and Pseudomonas syringae. []
Q3: How does the structure of 10-Hydroxycanthin-6-one relate to its activity?
A3: The study on 10-Hydroxycanthin-6-one ester derivatives provides insights into structure-activity relationships. The presence and nature of ester side chains at the 10-hydroxy position significantly influenced both the antifungal and antibacterial activities. [] This suggests that modifications at this position can be explored to further optimize the compound's antimicrobial profile.
Q4: Has 10-Hydroxycanthin-6-one shown cytotoxic activity?
A4: While not explicitly stated for 10-Hydroxycanthin-6-one itself, a study on Picrasma quassioides found that structurally similar canthin-6-one alkaloids, including 8-hydroxycanthin-6-one and 4,5-dimethoxycanthin-6-one, exhibited significant cytotoxic activity against human nasopharyngeal carcinoma (CNE2) and human liver cancer (Bel-7402) cell lines. [] This suggests that 10-Hydroxycanthin-6-one and its derivatives might also possess potential anticancer properties.
Q5: What analytical methods are used to identify and quantify 10-Hydroxycanthin-6-one?
A5: Several methods have been employed to characterize and quantify 10-Hydroxycanthin-6-one:
- Gas Liquid Chromatography (GLC): This technique was successfully used to determine the concentration of 10-Hydroxycanthin-6-one and other canthinone alkaloids in Hannoa chlorantha. []
- Spectroscopic Techniques: The isolation and structural elucidation of 10-Hydroxycanthin-6-one typically involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV), and elemental analysis. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



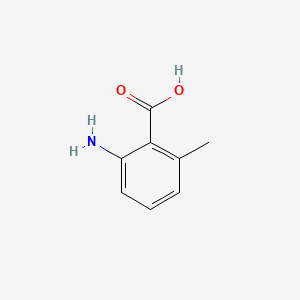
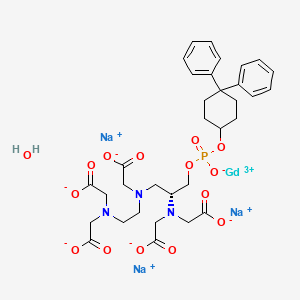
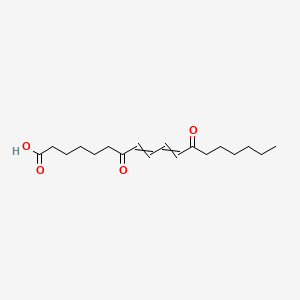
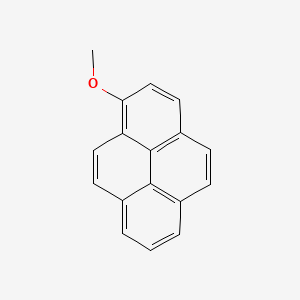
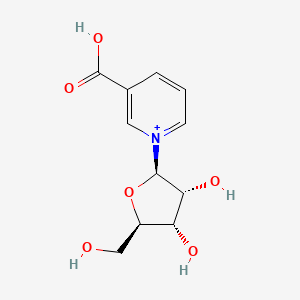

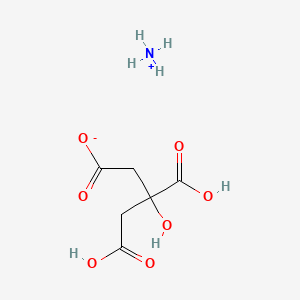
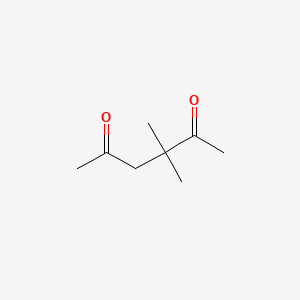
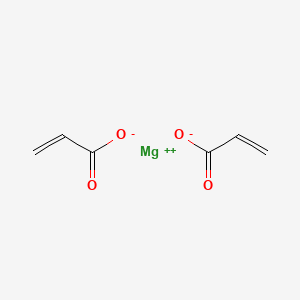
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
